molecular formula C9H7ClFNO3 B6257664 5-(2-chloroacetamido)-2-fluorobenzoic acid CAS No. 1154726-18-7

5-(2-chloroacetamido)-2-fluorobenzoic acid

Cat. No.: B6257664
CAS No.: 1154726-18-7
M. Wt: 231.61 g/mol
InChI Key: DQMPNWVOZNTZBL-UHFFFAOYSA-N
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Description

5-(2-chloroacetamido)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloroacetamido group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloroacetamido)-2-fluorobenzoic acid typically involves the reaction of 2-fluorobenzoic acid with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-chloroacetamido)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amide derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

5-(2-chloroacetamido)-2-fluorobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-chloroacetamido)-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chloroacetamido)-2-phenylbenzoic acid
  • 5-(2-chloroacetamido)-2-methylbenzoic acid
  • 5-(2-chloroacetamido)-2-nitrobenzoic acid

Uniqueness

5-(2-chloroacetamido)-2-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for specific targets, making it a valuable scaffold for drug design and development .

Properties

CAS No.

1154726-18-7

Molecular Formula

C9H7ClFNO3

Molecular Weight

231.61 g/mol

IUPAC Name

5-[(2-chloroacetyl)amino]-2-fluorobenzoic acid

InChI

InChI=1S/C9H7ClFNO3/c10-4-8(13)12-5-1-2-7(11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)

InChI Key

DQMPNWVOZNTZBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)F

Purity

95

Origin of Product

United States

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